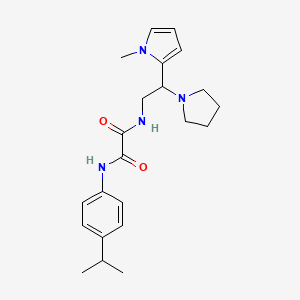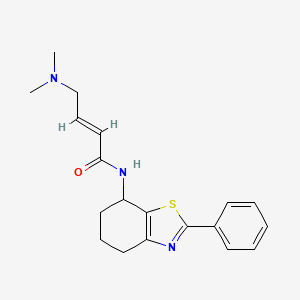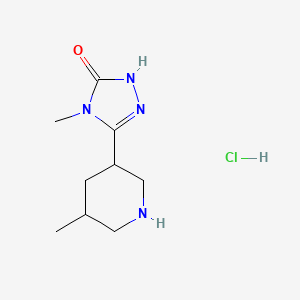
N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O2 and its molecular weight is 382.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electro-Optic Materials
The synthesis of heterocycle-based derivatives, including pyrrole-based donor-acceptor chromophores, plays a significant role in the development of electro-optic materials. These materials have been explored for their potential in creating highly transparent nonlinear optical/electro-optic multilayers, offering advancements in photonic technologies. The layer-by-layer self-assembled pyrrole-based chromophores demonstrate promising applications in creating intrinsically acentric, nonlinear optical structures with significant χ(2) values, indicating their potential for high-performance electro-optic applications (Facchetti et al., 2003).
Catalysis in Polymerization
Research into N,O-bound α-iminocarboxamide complexes has revealed their efficacy as single-component initiators for the homopolymerization of ethylene and the copolymerization of ethylene with functionalized norbornene monomers. These findings are crucial for understanding the mechanistic aspects of polymerization and for the development of new catalytic systems that could lead to more efficient and controlled polymer synthesis processes (Rojas et al., 2007).
Supramolecular Chemistry
The study of N,N'-bis(4-pyridylmethyl)oxalamide and related compounds has provided insight into the formation of hydrogen-bonded supramolecular networks. These networks exhibit intriguing properties that are relevant for the development of new materials with potential applications in molecular recognition, sensing, and self-assembly processes. The crystal structures of these compounds reveal the importance of N-H...N, C-H...O, and π...π interactions in the formation of extended supramolecular architectures (Lee, 2010).
Metal-Organic Frameworks (MOFs) and Catalysis
The synthesis of Cu/Oxalic Diamide-catalyzed coupling of terminal alkynes with aryl halides has been facilitated by the use of specific ligands, showcasing the potential of such compounds in catalytic processes. These findings highlight the role of metal-organic frameworks and catalysis in organic synthesis, particularly in the formation of carbon-carbon bonds, which is fundamental to the construction of complex organic molecules (Chen et al., 2023).
Molecular Structure and Reactivity
Investigations into the molecular structure and reactivity of pyrrole derivatives have led to a deeper understanding of their chemical behavior. Studies on compounds like N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine provide insights into stereochemistry and its impact on reactivity, which is crucial for the design and synthesis of novel organic compounds with specific properties and activities (Fleck et al., 2003).
Propiedades
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-16(2)17-8-10-18(11-9-17)24-22(28)21(27)23-15-20(26-13-4-5-14-26)19-7-6-12-25(19)3/h6-12,16,20H,4-5,13-15H2,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVNQZUAOCINPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2373535.png)


![2-amino-N-[(3,4-dichlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2373541.png)
![3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2373545.png)
![1-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2373546.png)
![4-Phenyl-6-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2373548.png)

![6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B2373551.png)


![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2373556.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2373557.png)
![4-fluoro-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2373558.png)
